Extended Linker Arm Length vs. 2-Chloroethyl Analogs
The 3-chloropropyl chain of 1-(3-Chloropropyl)-4-ethylpiperazine provides a longer and more flexible spacer between the piperazine core and subsequent molecular attachments compared to its 2-chloroethyl analog .
| Evidence Dimension | Alkylating Chain Length |
|---|---|
| Target Compound Data | 3-chloropropyl chain (C3) |
| Comparator Or Baseline | 1-(2-Chloroethyl)-4-ethylpiperazine: 2-chloroethyl chain (C2) |
| Quantified Difference | 1 additional methylene unit (approx. 1.54 Å increase in length) |
| Conditions | Structural comparison of molecular formulas |
Why This Matters
A longer linker arm enables access to different binding pockets or alters the pharmacophore's spatial arrangement, a critical factor in lead optimization campaigns where target selectivity is a key driver for procurement.
